molecular formula C10H10BrFN2O2 B6051930 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine

1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine

Cat. No. B6051930
M. Wt: 289.10 g/mol
InChI Key: IXRFXROGXPJAGZ-UHFFFAOYSA-N
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Description

1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine, also known as BFN, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. BFN is a pyrrolidine derivative that contains a bromine, fluoride, and nitro group on the phenyl ring.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is not well-understood. However, some studies suggest that 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine may act as an inhibitor of certain enzymes and proteins involved in the pathogenesis of various diseases. 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine inhibits the proliferation of cancer cells and induces apoptosis. 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine in lab experiments is its high potency and selectivity. 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine. One of the significant areas of research is the development of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another area of research is the elucidation of the mechanism of action of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine and the identification of its molecular targets. Additionally, the development of more efficient and cost-effective synthesis methods for 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is also an area of research.
Conclusion:
In conclusion, 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is a chemical compound that has shown promising results in various scientific research applications. The synthesis method of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine involves the reaction of 5-bromo-2-fluoro-4-nitroaniline with pyrrolidine in the presence of a catalyst. 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has been found to have potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. The mechanism of action of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is not well-understood, but it may act as an inhibitor of certain enzymes and proteins involved in the pathogenesis of various diseases. 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine, including the development of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine-based drugs, elucidation of its mechanism of action, and the development of more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is a multi-step process that involves the reaction of 5-bromo-2-fluoro-4-nitroaniline with pyrrolidine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrolidine attacks the nitro group, leading to the formation of the pyrrolidine ring. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has shown promising results in various scientific research applications. One of the significant applications of 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is in the field of medicinal chemistry. 1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has been found to have potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases.

properties

IUPAC Name

1-(5-bromo-2-fluoro-4-nitrophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O2/c11-7-5-10(13-3-1-2-4-13)8(12)6-9(7)14(15)16/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRFXROGXPJAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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